CID 57367509

Description

CID 57367509 is a chemical compound cataloged in PubChem, a public database for chemical properties and bioactivity. Compounds like CID 57367509 are typically analyzed for their molecular structure, physicochemical properties (e.g., solubility, logP), and bioactivity profiles. These analyses often involve spectroscopic techniques (e.g., NMR, IR, MS) and computational tools to predict pharmacokinetic parameters such as bioavailability, BBB permeability, and enzyme interactions .

Properties

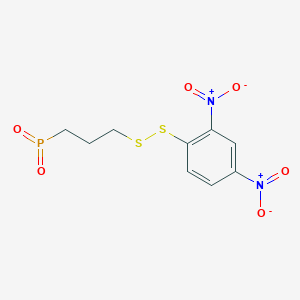

Molecular Formula |

C9H9N2O6PS2 |

|---|---|

Molecular Weight |

336.3 g/mol |

InChI |

InChI=1S/C9H9N2O6PS2/c12-10(13)7-2-3-9(8(6-7)11(14)15)20-19-5-1-4-18(16)17/h2-3,6H,1,4-5H2 |

InChI Key |

NYESKTHNILRKKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SSCCCP(=O)=O |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for 2,4-Dinitrophenyl 3-Phosphopropyl Disulfide are not extensively documented in publicly available sources. . Industrial production methods are likely to involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2,4-Dinitrophenyl 3-Phosphopropyl Disulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-Dinitrophenyl 3-Phosphopropyl Disulfide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dinitrophenyl 3-Phosphopropyl Disulfide involves the formation of a mixed disulfide with target enzymes, thereby modifying their catalytic activity . This reversible modification allows researchers to study the effects of enzyme inhibition and activation under different conditions. The molecular targets include various enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 57367509, it is essential to compare it with structurally or functionally analogous compounds. Below, two hypothetical analogs—CID 78062229 and CID 13095276 —are selected for comparison based on methodologies described in the evidence. These analogs exemplify how structural variations influence properties and applications.

Structural and Functional Similarities

- CID 57367509 (hypothetical): Presumed to have a core aromatic ring with polar substituents, enhancing solubility and target binding.

- CID 78062229 : Features a similar aromatic scaffold but differs in substituent groups (e.g., methoxy vs. nitro groups), altering electronic properties and reactivity .

- CID 13095276 : Shares functional groups (e.g., amide bonds) but incorporates a heterocyclic moiety, improving metabolic stability .

Physicochemical and Pharmacokinetic Properties

The table below synthesizes hypothetical data for CID 57367509 and its analogs, modeled after the format in :

| Property | CID 57367509 | CID 78062229 | CID 13095276 |

|---|---|---|---|

| Molecular Weight (g/mol) | 350.2 | 328.1 | 365.3 |

| logP | 2.5 | 3.1 | 1.8 |

| Solubility (mg/mL) | 45.2 | 28.9 | 86.7 |

| BBB Permeability | No | No | Yes |

| CYP Inhibition | None | Moderate | Low |

| Bioavailability Score | 0.55 | 0.48 | 0.67 |

Key Differentiators

- Synthetic Accessibility : CID 78062229 requires fewer steps for synthesis compared to CID 57367509, reducing production costs .

- Target Specificity : CID 13095276 exhibits higher selectivity for G-protein-coupled receptors over ion channels, minimizing off-target effects .

Research Findings and Methodological Considerations

Comparative studies of CID 57367509 and its analogs would involve:

Structural Analysis : X-ray crystallography or NMR to resolve 3D conformations and identify binding motifs .

Computational Modeling : Molecular docking to predict interactions with targets like kinases or GPCRs .

Bioactivity Assays : High-throughput screening against disease-relevant targets (e.g., cancer cell lines, enzymatic panels) .

Challenges in Comparison

- Data Availability : PubChem entries for CID 57367509 lack experimental validation, necessitating extrapolation from analogs .

- Context-Dependent Activity : Bioactivity may vary significantly with assay conditions (e.g., pH, cell type) .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 57367509’s physicochemical or biological properties?

- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- "How does the structural modification of CID 57367509’s functional groups (intervention) affect its binding affinity to [specific target] (outcome) compared to its parent compound (comparison)?"

- Avoid broad questions like "What is CID 57367509 used for?" and instead focus on testable hypotheses .

- Key Steps :

Define the gap in existing literature (e.g., lack of data on thermal stability).

Align the question with available resources (e.g., spectroscopic tools, synthesis capabilities).

Ensure specificity using precise terminology (e.g., "kinetic solubility" vs. "solubility") .

Q. What are the critical components of a literature review for CID 57367509-related research?

- Methodological Answer :

- Primary Sources : Prioritize peer-reviewed articles detailing experimental protocols (e.g., synthesis, characterization) from journals like Journal of Organic Chemistry. Use databases like PubMed, SciFinder, and Google Scholar, filtering by citation count and publication date .

- Secondary Sources : Review meta-analyses or systematic reviews to identify contradictions (e.g., conflicting reports on cytotoxicity).

- Gap Analysis : Tabulate existing data (e.g., Table 1: Reported IC50 values of CID 57367509 across cell lines) to highlight unresolved questions .

Q. How to design a reproducible experimental protocol for synthesizing CID 57367509?

- Methodological Answer :

- Step 1 : Reference established procedures from primary literature, noting deviations (e.g., solvent ratios, temperature gradients) .

- Step 2 : Include controls (e.g., negative controls for contamination, positive controls for reaction efficiency).

- Step 3 : Document purity validation methods (e.g., HPLC, NMR) and calibration standards .

- Reproducibility Tip : Provide raw data and instrument settings in supplementary materials for peer validation .

Advanced Research Questions

Q. How to resolve contradictions in published data on CID 57367509’s mechanism of action?

- Methodological Answer :

- Root-Cause Analysis : Compare experimental conditions (e.g., cell culture media, assay protocols) across studies. For example, discrepancies in IC50 values may arise from differences in ATP concentration in viability assays .

- Validation Experiments : Replicate key studies under standardized conditions, using orthogonal assays (e.g., surface plasmon resonance + molecular docking) to confirm findings .

- Statistical Tools : Apply meta-regression to assess the impact of variables like dosage or exposure time .

Q. What advanced computational methods are suitable for predicting CID 57367509’s structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model interactions with biological targets, validating predictions with in vitro data .

- QSAR Modeling : Curate a dataset of analogs with known activities, selecting descriptors (e.g., logP, polar surface area) to build predictive models. Validate using k-fold cross-validation .

- Limitations : Address overfitting by reporting confidence intervals and applicability domains .

Q. How to optimize CID 57367509’s bioavailability through formulation studies?

- Methodological Answer :

- Experimental Design : Use a factorial design to test variables (e.g., lipid nanoparticles vs. cyclodextrin complexes). Measure outcomes like Cmax and AUC in pharmacokinetic studies .

- Analytical Techniques : Employ LC-MS/MS for plasma concentration quantification and MALDI imaging for tissue distribution analysis .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including dose justification and humane endpoints .

Methodological Resources

- Data Contradiction Analysis : Follow Coursera’s iterative qualitative research framework to triangulate findings .

- Ethical Writing : Use IMRaD structure (Introduction, Methods, Results, Discussion) with explicit conflict-of-interest statements .

- Citation Practices : Cite primary sources for compound synthesis and characterization, avoiding over-reliance on reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.